Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)-
CAS No.: 159419-35-9
Cat. No.: VC18194389
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159419-35-9 |
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Molecular Formula | C8H16O3 |
Molecular Weight | 160.21 g/mol |
IUPAC Name | methyl (3R)-3-hydroxy-5-methylhexanoate |
Standard InChI | InChI=1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1 |
Standard InChI Key | SFJDGEXPYKDGTD-SSDOTTSWSA-N |
Isomeric SMILES | CC(C)C[C@H](CC(=O)OC)O |
Canonical SMILES | CC(C)CC(CC(=O)OC)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure is characterized by a six-carbon backbone (hexanoic acid) modified at the third position by a hydroxyl (-OH) group and at the fifth position by a methyl (-CH₃) branch. The methyl ester group (-COOCH₃) at the terminal carboxyl group enhances its volatility and reactivity compared to free carboxylic acids . The (3R) designation specifies the absolute configuration of the hydroxyl-bearing carbon, a critical factor in its biological interactions and synthetic utility .
Table 1: Key Structural and Physical Properties
Property | Value/Description | Source |
---|---|---|
CAS No. | 159419-35-9 | |
Molecular Formula | C₈H₁₆O₃ | |
Molecular Weight | 160.21 g/mol | |
Exact Mass | 160.110 Da | |
Polar Surface Area (PSA) | 46.53 Ų | |
LogP | 0.956 | |
Configuration | (3R)-enantiomer |
Stereochemical Considerations
The (3R) configuration aligns this compound with biologically relevant hydroxy fatty acids found in natural products, such as the (3S,4S)-configured 3-hydroxy-4-methylhexanoic acid in permetin A, an antibiotic cyclic depsipeptide . Stereochemical purity is crucial for its role as a chiral building block, particularly in pharmaceutical syntheses like that of (S)-pregabalin . Enzymatic resolution methods, such as lipase-catalyzed hydrolysis, have been employed to achieve enantiomeric excesses exceeding 98% .
Synthesis and Manufacturing
Conventional Synthetic Routes
Synthesis typically begins with hexanoic acid derivatives, employing esterification and stereoselective hydroxylation. For example, Stobbe condensation of dibenzyl succinate with isobutyraldehyde yields intermediates like diethyl 2-cyano-2-isobutylsuccinate, which can be further reduced and resolved .
Enzymatic Resolution
A patent-pending method leverages Novozym 435 (a immobilized Candida antarctica lipase) to hydrolyze racemic 3-cyano-5-methylhexanoic acid ethyl ester, achieving 98–99% enantiomeric purity for the (S)-enantiomer . This green chemistry approach minimizes waste and avoids toxic cyanide reagents .
Table 2: Comparative Synthesis Strategies
Method | Key Steps | Yield/Purity |
---|---|---|
Stobbe Condensation | Dibenzyl succinate + isobutyraldehyde | 76–98% |
Enzymatic Resolution | Lipase-catalyzed hydrolysis of racemate | 98–99% ee |
Asymmetric Hydrogenation | Noble metal catalysts (e.g., Pd/C) | High ee |
Physicochemical and Biochemical Properties
Solubility and Reactivity
The compound’s LogP of 0.956 suggests moderate hydrophobicity, favoring solubility in organic solvents like methyl tert-butyl ether . The hydroxyl and ester groups enable participation in hydrogen bonding and nucleophilic acyl substitution, respectively, making it a candidate for further derivatization.
Applications and Industrial Relevance
Pharmaceutical Intermediates
This compound serves as a precursor to (S)-pregabalin, a gabapentinoid used to treat neuropathic pain . Its chiral center is retained through reduction and cyclization steps, underscoring the importance of stereochemical control during synthesis .
Specialty Chemicals
The ester’s volatility and chiral purity make it valuable in fragrances and flavorants, where enantiomeric composition affects sensory profiles. Additionally, it is explored in polymer science as a monomer for biodegradable polyesters.
Research Gaps and Future Directions
Despite its potential, critical data gaps persist:
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Toxicity Profiles: No in vivo studies evaluate its safety or metabolic pathways.
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Scalable Synthesis: Current methods require optimization for industrial-scale production.
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Biological Mechanisms: The exact antimicrobial mode of action remains unverified.
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